molecular formula C7H11NO2 B2581352 6-Oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2137544-99-9

6-Oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2581352
CAS No.: 2137544-99-9
M. Wt: 141.17
InChI Key: OWUAAJPDYLEQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-azaspiro[3.5]nonan-1-one is a spirocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol This compound is characterized by a unique spirocyclic structure that includes an oxetane ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.5]nonan-1-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as formic acid and reagents like Oxone® for oxidative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

6-Oxa-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2-azaspiro[35]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-7(4-8-6)2-1-3-10-5-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAAJPDYLEQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2=O)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.